3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine

Vue d'ensemble

Description

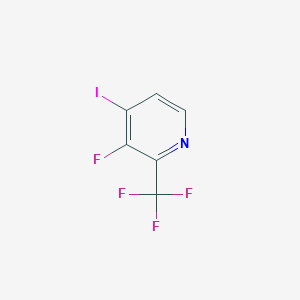

3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and trifluoromethyl groups attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: For example, starting with 3-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent, followed by trifluoromethylation using a reagent such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings. The electron-withdrawing trifluoromethyl and fluorine groups activate the ring toward substitution.

Key Examples:

-

Mechanistic Insight : Iodo-substituted pyridines exhibit higher reactivity than bromo analogs in Cu-mediated trifluoromethylation due to improved leaving-group ability .

-

Photoredox Coupling : α,α-Difluoro-β-iodoketones react with silyl enol ethers under fac-Ir(ppy)₃ catalysis (blue LED) to form fluorinated ketones, which condense with NH₄OAc to yield 3-fluoropyridines .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging the iodine atom as a handle for carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Regioselectivity : Coupling occurs exclusively at the iodine site due to steric and electronic directing effects of the trifluoromethyl group.

Fluorination and Functionalization

The fluorine atom can be further modified via deoxyfluorination or exchanged under radical conditions.

Fluorine Replacement:

-

N-Oxide Activation : Pyridine N-oxides enhance fluorination efficiency by polarizing the C–I bond, facilitating nucleophilic displacement .

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Property | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | 4-Iodo-2-methylpyridine |

|---|---|---|

| Lipophilicity (LogP) | 2.8 | 1.2 |

| NAS Rate (k, relative) | 1.0 | 0.3 |

| Thermal Stability | Stable to 200°C | Decomposes at 150°C |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine serves as a vital intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, making it an essential component in the development of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound is explored for its potential as a bioactive molecule in drug discovery. It has been utilized in the synthesis of active pharmaceutical ingredients (APIs) and has shown promise in developing drugs targeting various diseases, including neurological disorders . For instance, derivatives of this compound have been investigated for their binding affinity to potassium channels, which are crucial in treating conditions like multiple sclerosis .

Biological Research

Investigations in Drug Discovery

Research has indicated that this compound can act as a precursor for synthesizing compounds with therapeutic potential. Its derivatives have been studied for their pharmacological properties, with some showing effectiveness as neuroprotective agents in preclinical models .

Agrochemical Development

This compound is also significant in the agrochemical industry, where it is used to develop herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, improving their efficacy against pests while minimizing environmental impact .

Materials Science

Advanced Material Development

In materials science, this compound is utilized to create advanced materials with unique properties. Its chemical structure allows it to be incorporated into polymers and other materials that require specific thermal and mechanical characteristics .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules; vital for nucleophilic substitutions. |

| Pharmaceuticals | Investigated for drug development; derivatives target neurological disorders. |

| Agrochemicals | Developed into herbicides; enhances efficacy against pests. |

| Materials Science | Incorporated into advanced materials; improves thermal and mechanical properties. |

Case Studies

- Neuroprotective Agents

- Agrochemical Efficacy

- Material Properties

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design .

Comparaison Avec Des Composés Similaires

- 3-Fluoro-2-(trifluoromethyl)pyridine

- 4-Iodo-2-(trifluoromethyl)pyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the iodine atom provides a site for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .

Activité Biologique

3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple electronegative fluorine atoms and an iodine atom on the pyridine ring enhances its lipophilicity and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H2F4IN, with a molecular weight of approximately 290.99 g/mol. Its structure is characterized by:

- Fluorine atoms : Enhancing lipophilicity and biological activity.

- Iodine atom : Providing a site for further functionalization.

- Trifluoromethyl group : Increasing metabolic stability and potency.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The trifluoromethyl group is often associated with increased potency and selectivity in drug design.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, affecting their activity.

- Receptor Binding : Similar compounds have shown binding affinity to various receptors, which can modulate physiological responses.

- Chemical Reactivity : The presence of electrophilic (iodine) and nucleophilic (fluorine) groups allows for diverse chemical reactions that can lead to bioactive metabolites.

Case Studies

Several studies have explored the biological implications of fluorinated pyridines, including:

- Antimicrobial Studies : A study demonstrated that related trifluoromethylpyridines exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .

- Antifungal Activity : Research indicated that trifluoromethyl-substituted pyridines showed enhanced fungicidal activity compared to their non-fluorinated counterparts, potentially through interference with fungal respiration .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, the unique physicochemical properties imparted by the fluorine atoms suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Propriétés

IUPAC Name |

3-fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQSATMEOMNOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260338 | |

| Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227594-25-3 | |

| Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.